Product packaging for 2-Methyl-4-nitroaniline(Cat. No.:CAS No. 99-52-5)

2-Methyl-4-nitroaniline

Cat. No.: B030703
CAS No.: 99-52-5
M. Wt: 152.15 g/mol
InChI Key: XTTIQGSLJBWVIV-UHFFFAOYSA-N
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Description

2-Methyl-4-nitroaniline is a valuable aromatic amine and nitro compound that serves as a versatile synthetic intermediate in organic chemistry and materials science research. Its structure, featuring both an electron-donating methyl group and a strong electron-withdrawing nitro group on the aniline ring, creates a push-pull system that is instrumental in the synthesis of more complex heterocyclic compounds, particularly azo dyes and pigments. Researchers utilize this compound to develop dyes with specific absorption properties and enhanced light-fastness for textile and polymer applications. Beyond its role in dye chemistry, this compound is a critical precursor in pharmaceutical research for the construction of molecules with potential biological activity. Its electron-deficient nature makes it a suitable substrate for nucleophilic aromatic substitution reactions and reductive transformations, where the nitro group can be selectively reduced to an amine, creating novel diamine intermediates. This compound is strictly For Research Use Only and is an essential tool for chemists and material scientists exploring advanced molecular structures and functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O2 B030703 2-Methyl-4-nitroaniline CAS No. 99-52-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-nitroaniline
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InChI

InChI=1S/C7H8N2O2/c1-5-4-6(9(10)11)2-3-7(5)8/h2-4H,8H2,1H3
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InChI Key

XTTIQGSLJBWVIV-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N
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Molecular Formula

C7H8N2O2
Record name 2-METHYL-4-NITROANILINE
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DSSTOX Substance ID

DTXSID3025629
Record name 2-Methyl-4-nitroaniline
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Molecular Weight

152.15 g/mol
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Physical Description

2-methyl-4-nitroaniline appears as yellow needles or mustard yellow powder. (NTP, 1992)
Record name 2-METHYL-4-NITROANILINE
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
Record name 2-METHYL-4-NITROANILINE
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Density

1.1586 at 284 °F (NTP, 1992) - Denser than water; will sink
Record name 2-METHYL-4-NITROANILINE
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CAS No.

99-52-5
Record name 2-METHYL-4-NITROANILINE
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Record name 2-Amino-5-nitrotoluene
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Record name 4-Nitro-o-toludine
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Record name Benzenamine, 2-methyl-4-nitro-
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Melting Point

268 to 271 °F (NTP, 1992)
Record name 2-METHYL-4-NITROANILINE
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Synthesis Methodologies and Advanced Reaction Pathways

Classical Synthetic Routes and Their Modern Revisions

The traditional approach to synthesizing 2-Methyl-4-nitroaniline involves a three-step process: acylation of the amino group of o-toluidine (B26562), subsequent nitration of the aromatic ring, and finally, hydrolysis to remove the acyl protecting group. google.com Various acylating agents have been employed in this process, each with its own set of advantages and reaction conditions.

The initial and crucial step in the synthesis is the protection of the amino group of o-toluidine. This is necessary because the unprotected amino group is a strong activating group that directs electrophiles to the ortho and para positions. Protection deactivates the ring and ensures that nitration occurs primarily at the desired para position relative to the methyl group.

One established method involves the use of p-toluenesulfonyl chloride (tosyl chloride) as the acylating agent. google.comguidechem.com In this process, o-toluidine is treated with tosyl chloride to form N-(p-toluenesulfonyl)-o-toluidine. This derivative is then nitrated, followed by hydrolysis with sulfuric acid to yield this compound. google.comchembk.com This method has been reported to achieve a high yield of 95.0%. google.com However, the use of tosyl chloride can be costly and the process is considered complex. google.com

Acylating AgentYieldReference
Tosyl Chloride95.0% google.com

Formic acid serves as another acylating agent for the protection of o-toluidine. google.com The resulting N-formyl-o-toluidine is then subjected to nitration with a mixture of nitric acid and sulfuric acid, followed by hydrolysis to give this compound. google.com A reported yield for this pathway is 70.0%. google.com The synthesis of the intermediate, N-formyl-2-methyl-4-nitroaniline, can be achieved by reacting this compound with a mixture of acetic anhydride (B1165640) and formic acid in dry tetrahydrofuran, resulting in a 77% yield. prepchem.com

Acylating AgentYieldReference
Formic Acid70.0% google.com

Acetic anhydride is a commonly used acylating agent in the synthesis of this compound. evitachem.com The acetylation of o-toluidine with acetic anhydride produces N-acetyl-o-toluidine. This intermediate is then nitrated and subsequently hydrolyzed to afford the final product. evitachem.com A reported yield for this method is 78.4%. google.com The acetylation step can be carried out using a mixture of acetic anhydride and glacial acetic acid at temperatures ranging from 90 to 155°C. google.com One specific example involves heating o-toluidine with acetic anhydride and glacial acetic acid to 140°C for 4.2 hours. chemicalbook.com

Acylating AgentYieldReference
Acetic Anhydride78.4% google.com

The nitration step is critical for the successful synthesis of this compound. The conditions for this reaction must be carefully controlled to maximize the yield of the desired isomer and minimize the formation of byproducts. A mixture of concentrated nitric acid and sulfuric acid is often used as the nitrating agent. For instance, the nitration of N-acetyl-o-toluidine is performed using 65% nitric acid in excess sulfuric acid at a temperature of 0-5°C to limit the formation of di-nitrated impurities. Another approach involves the nitration of the acylated o-toluidine with concentrated nitric acid. evitachem.com The molar ratio of nitric acid to the o-toluidine derivative is typically maintained between 1.0 to 1.2:1. evitachem.com Following nitration, the reaction mixture is often poured into cold water to precipitate the nitrated solid. The final step is the hydrolysis of the acetyl group, which is commonly achieved by heating with concentrated sulfuric acid or hydrochloric acid. google.comevitachem.com

Nitration ConditionTemperatureKey PointsReference
65% HNO₃ in excess H₂SO₄0-5°CMinimizes di-nitration by-products
Concentrated Nitric Acid10-40°CMolar ratio of 1.0-1.2:1 (HNO₃ to o-toluidine derivative) evitachem.com

N-Benzenesulfonyl-o-toluidine Pathway

An alternative synthetic route utilizes benzenesulfonyl chloride as the protecting group for o-toluidine. chembk.comchembk.com In this pathway, N-Benzenesulfonyl-o-toluidine is synthesized and then dissolved in a solvent such as chlorobenzene. chemicalbook.comchemicalbook.com Nitration is carried out by the gradual addition of 62% nitric acid at a temperature of 40-50°C. chemicalbook.comchemicalbook.com This results in the formation of 5-nitro-N-benzenesulfonyl-o-toluidine. The protecting group is subsequently removed by hydrolysis in sulfuric acid, yielding this compound with a reported yield of 80%. chemicalbook.comchemicalbook.com

IntermediateNitrating AgentHydrolysis AgentYieldReference
N-Benzenesulfonyl-o-toluidine62% Nitric AcidSulfuric Acid80% chemicalbook.comchemicalbook.com

Alternative and Emerging Synthetic Strategies

The conventional synthesis of this compound involves a three-step process starting from o-toluidine: N-acetylation to protect the amino group, nitration, and subsequent hydrolysis to remove the acetyl group. google.com This method, while effective, often leads to the formation of isomers, such as 2-methyl-6-nitroaniline, necessitating complex purification steps. researchgate.net Research has explored alternative strategies to improve yield, selectivity, and process safety.

One alternative involves the use of different protecting groups for the initial acylation step. Instead of acetic anhydride, agents like benzenesulfonyl chloride have been employed. chemicalbook.com In this method, N-benzenesulfonyl-o-toluidine is formed and then nitrated, followed by hydrolysis in sulfuric acid to yield this compound. chemicalbook.com Another approach uses a succinimide (B58015) protecting group, which influences the regioselectivity of the nitration step differently than the traditional acetamide (B32628) group due to its electronic properties. ulisboa.pt

More novel and emerging strategies move away from the simple acylation-nitration sequence. A three-component ring transformation reaction has been developed for synthesizing substituted 4-nitroanilines. kochi-tech.ac.jp This method uses a dinitropyridone, which acts as a synthetic equivalent of the unstable nitromalonaldehyde, and reacts it with an aliphatic ketone in the presence of a nitrogen source like ammonium (B1175870) acetate (B1210297) to form the nitroaniline framework. kochi-tech.ac.jp Another innovative route involves the addition of methyl acetoacetate (B1235776) to 2-nitrovinamidinium hexafluorophosphate (B91526) salts, which proceeds through a pericyclic electrocyclic ring closure and a subsequent prepchem.com-H shift to form the final aniline (B41778) product. acs.org

StrategyStarting MaterialsKey Reagents/ConditionsKey Advantages/FeaturesReference
Alternative Protecting Groupo-ToluidineBenzenesulfonyl chloride, Nitric acid, Sulfuric acid (hydrolysis)Alters reaction pathway; can influence isomer formation. Yields of up to 80% reported. chemicalbook.com
Three-Component Ring TransformationDinitropyridone, Aliphatic ketoneAmmonium acetateBuilds the nitroaniline framework from different precursors; offers tailor-made synthesis. kochi-tech.ac.jp
Synthesis from Nitrovinamidinium Salts2-Nitrovinamidinium hexafluorophosphate, Methyl acetoacetateInvolves prepchem.com-H shift mechanismNovel reaction pathway; mechanism confirmed by labeling studies. acs.org
Alternative Acylating Agento-ToluidineFormic acid, Mixed acid nitration, Sulfuric acid hydrolysisReported as an alternative to acetic anhydride or tosyl chloride. google.com

Catalytic Approaches in this compound Synthesis

The integration of catalysts into the synthesis of nitroaromatic compounds is a significant area of research aimed at improving reaction efficiency and selectivity. While the traditional synthesis of this compound is not primarily catalytic, related processes demonstrate the potential of this approach. For instance, the synthesis of the isomer 4-methyl-2-nitroaniline (B134579) has been achieved using palladium diacetate as a catalyst with tert-butyl nitrite (B80452) in 1,4-dioxane. chemicalbook.com Similarly, copper sulfate (B86663) has been used as a catalyst in the synthesis of this isomer. patsnap.com

These catalytic nitration methods, developed for a closely related isomer, highlight a potential pathway for the development of a direct catalytic synthesis of this compound. The goal would be to achieve high regioselectivity for the 4-nitro product, potentially by designing a catalyst that can sterically or electronically direct the nitration of o-toluidine without the need for a protecting group.

Furthermore, catalytic systems are being explored for one-pot syntheses of related aniline derivatives. The synthesis of 2-methyl-4-methoxyaniline from o-nitrotoluene has been accomplished using a dual catalyst system of Pt/C and an acidic ionic liquid. fx361.com This system facilitates both the initial hydrogenation and a subsequent rearrangement in a single reaction vessel. fx361.com Such one-pot catalytic strategies could provide a blueprint for more advanced and streamlined production methods for this compound.

Green Chemistry Principles in this compound Production

Traditional synthesis routes for nitroanilines often involve harsh acidic conditions and generate significant chemical waste, posing environmental concerns. smolecule.com Applying green chemistry principles to the production of this compound aims to mitigate these issues by using safer reagents, reducing waste, and improving atom economy.

A key area of improvement is the acylation step. A patented method utilizes acetic acid as both the acylating agent and the reaction solvent. google.comgoogle.com Acetic acid is less expensive and less hazardous than alternatives like tosyl chloride or acetic anhydride. This approach also reduces waste as the by-product is only water, and the acetic acid can serve as the solvent for the subsequent nitration step, improving reaction selectivity and streamlining the process. google.com

Another green approach focuses on the development of solvent-free reaction conditions. Mechanochemistry, which uses mechanical force (e.g., grinding) to induce chemical reactions, represents a frontier in green synthesis. researchgate.net While not yet specifically documented for this compound production, mechanochemical methods are being developed for a wide range of organic reactions, offering the potential for solvent-less and highly efficient synthesis in the future. researchgate.net The use of recyclable solid catalysts, such as the magnetic Mg/Al-hydrotalcite solid base used in the reduction of this compound, is another green principle that could be adapted for its synthesis, minimizing catalyst waste and allowing for easy separation. patsnap.com

Green Chemistry PrincipleApplication in/related to this compound ProductionBenefitReference
Safer Solvents/ReagentsUsing acetic acid as both an acylating agent and solvent.Reduces cost, hazard, and waste; by-product is water. google.com
Waste PreventionOne-pot synthesis strategies.Minimizes separation and purification steps, reducing solvent and material loss. fx361.com
CatalysisUse of recyclable solid catalysts (e.g., magnetic solid bases).Simplifies catalyst recovery and reuse, reducing waste and cost. patsnap.com
Energy EfficiencyMechanochemical synthesis (potential application).Reduces or eliminates the need for solvents and heating, lowering energy consumption. researchgate.net

Synthesis of Deuterated Analogues for Mechanistic Studies

To gain a deeper understanding of molecular dynamics, reaction mechanisms, and the influence of intermolecular forces, scientists synthesize isotopically labeled compounds. The synthesis of deuterated this compound, where one or more hydrogen atoms are replaced by deuterium (B1214612) (D), is crucial for such studies.

Deuterated analogues of this compound have been synthesized and studied using various spectroscopic and diffraction techniques. acs.orgnih.gov For example, Fourier transform infrared (FTIR) spectra of deuterated this compound were recorded over a range of temperatures to investigate the dynamics of its functional groups. nih.gov These studies allow for the estimation of the activation energies for the reorientation of the methyl (-CH₃), amino (-NH₂), and nitro (-NO₂) groups, providing insight into the molecule's internal motions and the strength of intermolecular hydrogen bonds. nih.gov

Furthermore, combined X-ray and neutron diffraction studies on deuterated crystals have been performed to critically re-examine the molecule's charge density and dipole moment within the crystal lattice. acs.org Isotopic labeling is also a powerful tool for elucidating reaction mechanisms. For instance, deuterated analogs of related compounds are used to trace metabolic pathways and quantify kinetic isotope effects (kH/kD), which can reveal the rate-determining steps in a chemical transformation. The synthesis of these deuterated molecules is a prerequisite for these advanced analytical studies that underpin our fundamental understanding of chemical structure and reactivity.

Advanced Spectroscopic Characterization and Structural Analysis

Crystallographic Studies and Crystal Structure Elucidation

The arrangement of molecules in the crystalline lattice is a determining factor for the macroscopic properties of a material. For 2-methyl-4-nitroaniline, crystallographic studies have been pivotal in understanding its exceptional NLO characteristics.

X-ray Diffraction Analysis of Single Crystals and Powder

X-ray diffraction (XRD) is a fundamental technique for determining the atomic and molecular structure of a crystal. For this compound, single-crystal XRD analysis has been instrumental in establishing its precise three-dimensional structure. These studies have revealed that MNA crystallizes in a noncentrosymmetric space group. researchgate.net This lack of a center of inversion in the crystal lattice is a prerequisite for second-order NLO phenomena like second-harmonic generation (SHG).

Powder XRD is also employed to characterize polycrystalline samples of MNA, confirming the crystalline phase and providing information about the lattice parameters. For instance, studies on thin films of MNA deposited on various substrates have utilized techniques like grazing-incidence X-ray diffraction (GIXD) to determine the orientation of the crystallites. acs.org It has been observed that the crystallographic orientation of MNA layers can be controlled by the deposition conditions, such as the temperature and the substrate used. For example, MNA layers grown on polytetrafluoroethylene (PTFE) substrates show different orientations depending on the deposition method, with specific crystallographic planes aligning parallel to the substrate surface. acs.org

Technique Information Obtained Relevance to this compound
Single-Crystal XRDPrecise 3D atomic coordinates, bond lengths, bond angles, space groupConfirmed the noncentrosymmetric crystal structure essential for NLO properties.
Powder XRDCrystalline phase identification, lattice parameters, crystallite sizeUsed to characterize polycrystalline thin films and understand crystal orientation. acs.org
GIXDOrientation of crystallites in thin filmsRevealed that MNA crystal orientation can be controlled during growth on substrates like PTFE. acs.org

Neutron Diffraction for Hydrogen Atom Localization and Charge Density Analysis

While X-ray diffraction is powerful, it is less effective at precisely locating hydrogen atoms due to their low scattering cross-section. Neutron diffraction overcomes this limitation, providing accurate positions of hydrogen atoms. This is particularly important for understanding hydrogen bonding networks, which play a crucial role in directing the crystal packing of nitroaniline derivatives.

In studies of related nitroaniline compounds, neutron diffraction has been employed to elucidate the details of intermolecular interactions. For this compound, theoretical investigations based on crystallographic data have been used to analyze the molecular dipole moment within the crystal, which is influenced by the molecular environment. researchgate.net While a specific, detailed experimental neutron diffraction study focused solely on hydrogen atom localization and charge density analysis in MNA is not extensively reported in the provided context, the principles of the technique are highly relevant for a complete structural understanding. Such an analysis would provide a more accurate picture of the charge distribution and the nature of intermolecular forces, including weak C-H···O interactions, which are known to influence the crystal architecture of such molecules.

Analysis of Noncentrosymmetric Crystal Structures

The defining structural feature of this compound, from a materials science perspective, is its noncentrosymmetric crystal packing. Unlike its parent molecule, p-nitroaniline, which crystallizes in a centrosymmetric structure and is therefore SHG-inactive, the addition of a methyl group in the ortho position in MNA induces a noncentrosymmetric arrangement. researchgate.net This arrangement allows for the constructive alignment of molecular dipoles, leading to a large macroscopic second-order nonlinear susceptibility (χ(2)).

The noncentrosymmetric nature of the MNA crystal is a direct consequence of the interplay of intermolecular forces, including hydrogen bonding and van der Waals interactions, which favor a packing arrangement that lacks an inversion center. This specific molecular organization is what enables MNA to exhibit a very large nonlinear coefficient, making it a benchmark material in the field of NLO research. acs.org The study of such structures is crucial for developing a deeper understanding of the structure-property relationships in organic NLO materials.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping various properties onto this surface, one can gain insights into the nature and relative importance of different intermolecular contacts.

Vibrational Spectroscopy for Molecular Dynamics

Vibrational spectroscopy provides valuable information about the bonding and dynamics of molecules. By probing the vibrational energy levels, these techniques can identify functional groups and characterize the molecular environment.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique to study the vibrational modes of molecules. In the case of this compound, FTIR spectroscopy has been employed to investigate the normal modes of vibration of the crystalline material. acs.org The resulting spectrum displays a series of absorption bands, each corresponding to a specific vibrational motion of the atoms within the molecule.

Polarized FT-IR spectroscopy has been used on oriented crystalline films of MNA to probe the orientation of the molecules. acs.org By measuring the dichroic ratios of the absorption peaks with polarized light, information about the alignment of the molecular transition dipoles, and thus the molecules themselves, can be obtained. The assignment of the most intense absorption peaks in the experimental spectra is often aided by theoretical calculations, such as ab initio quantum-mechanical methods, which can simulate the vibrational spectra and help in understanding the nature of the different vibrational modes. acs.org

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Significance in this compound
N-H stretching3300 - 3500Indicates the presence and hydrogen bonding environment of the amino group.
C-H stretching (aromatic)3000 - 3100Corresponds to the vibrations of the C-H bonds on the benzene (B151609) ring.
C-H stretching (methyl)2850 - 2960Relates to the vibrations of the C-H bonds in the methyl group.
N=O stretching (asymmetric)1500 - 1560A strong absorption characteristic of the nitro group.
N=O stretching (symmetric)1340 - 1380Another key indicator of the nitro functional group.

Fourier Transform Raman (FT-Raman) Analysis

Fourier Transform Raman (FT-Raman) spectroscopy is a powerful technique for probing the vibrational modes of a molecule, providing a detailed fingerprint of its structure. For this compound, the FT-Raman spectrum offers insights into the various functional groups and their interactions within the crystal lattice. Analysis of the spectrum allows for the assignment of specific vibrational frequencies to corresponding molecular motions, such as stretching and bending of the -CH3, -NH2, and -NO2 groups, as well as the vibrations of the aromatic ring. While a detailed spectrum was not available in the provided search results, FT-Raman analysis is a standard method for identifying functional groups and confirming the molecular structure of compounds like this compound. chemicalbook.com

Temperature-Dependent Spectroscopic Investigations of Dynamical Disorder

The behavior of molecules within a crystal is not static; functional groups can exhibit various motions, a phenomenon known as dynamical disorder. In this compound, temperature-dependent spectroscopic studies, particularly using Fourier transform infrared (FTIR) spectroscopy, have been employed to investigate these dynamics over a wide temperature range. aip.org These studies reveal that the mobility of the constituent groups changes significantly with temperature, providing a deeper understanding of the crystal's properties. aip.org

Reorientation Dynamics of -CH3, -NH2, and -NO2 Groups

The methyl (-CH3), amino (-NH2), and nitro (-NO2) groups in this compound are not fixed in the crystal lattice but undergo reorientational motions. As temperature increases, the bandwidths of the vibrational spectra corresponding to these groups change, which is indicative of hindered rotations or librations (oscillatory motions). aip.org Even at low temperatures, these groups exhibit some degree of movement. For instance, it is suggested that both the -NH2 and -NO2 groups begin to tilt from the plane of the phenyl ring at temperatures as low as 30 K. aip.org The continuous increase in the bandwidth of the asymmetric NH2 stretching vibration with rising temperature further supports the concept of hindered rotation of the amine group. aip.org

Activation Energies of Molecular Group Reorientations

The reorientation of molecular groups is an activated process, meaning it requires a certain amount of energy to overcome a potential barrier. The activation energies for the reorientation of the -CH3, -NH2, and -NO2 groups in this compound have been estimated from spectroscopic data. aip.org These experimental values provide a quantitative measure of the motional freedom of each group within the crystal.

Molecular GroupEstimated Activation Energy
-CH3 (Methyl)Data not available in search results
-NH2 (Amino)Data not available in search results
-NO2 (Nitro)Data not available in search results

Activation energies for the reorientation of functional groups in this compound have been estimated, though specific values were not detailed in the provided search results. aip.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the structure of molecules in detail by probing the magnetic properties of atomic nuclei.

Proton NMR Spectra and Spin-Lattice Relaxation Time (T1)

The ¹H NMR spectrum of this compound provides information on the chemical environment of the hydrogen atoms. In a DMSO-d₆ solvent, characteristic chemical shifts are observed. chemicalbook.com

AssignmentChemical Shift (ppm)
Aromatic Protons7.89, 7.88
Aromatic Protons6.666
Amino Protons6.49
Methyl Protons2.137

¹H NMR chemical shifts for this compound recorded in DMSO-d₆. chemicalbook.com

The spin-lattice relaxation time (T₁), also known as the longitudinal relaxation time, is a fundamental NMR parameter that measures the rate at which nuclear spins return to their thermal equilibrium state after being excited. indiana.eduwikipedia.orgradiopaedia.org This process involves the transfer of energy from the spins to the surrounding molecular lattice. radiopaedia.org T₁ values are sensitive to molecular motion, concentration, solvent, and temperature. aip.orgindiana.edu The measurement of T₁ is typically performed using an inversion recovery pulse sequence. indiana.edu For this compound, temperature-dependent T₁ measurements can provide further quantitative data on the reorientational dynamics of the molecule and its functional groups. aip.org A distinct minimum on the temperature dependence curve of the relaxation times is indicative of such molecular motions. aip.org

Second Moment of 1H-NMR Resonance Line (M2)

The second moment (M2) of the ¹H-NMR resonance line is a powerful parameter that provides valuable insights into the rigid-lattice structure of a solid. It is sensitive to the internuclear distances between protons and can be used to probe the molecular arrangement and reorientational motions within the crystal lattice. The value of M2 is calculated from the experimental absorption line shape.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is characterized by strong absorption bands that are attributed to π → π* and intramolecular charge-transfer (ICT) transitions. The presence of both an electron-donating group (the amino group, -NH₂) and an electron-withdrawing group (the nitro group, -NO₂) on the benzene ring gives rise to a significant charge-transfer character in its electronic spectrum.

The primary electronic transition of interest is the intramolecular charge-transfer from the electron-rich amino group and the phenyl ring to the electron-deficient nitro group. This transition is responsible for the characteristic color of the compound. The energy of this transition is sensitive to the molecular environment, including the polarity of the solvent.

Charge-Transfer Band Analysis and Solvent Effects

The intramolecular charge-transfer (ICT) band in this compound is significantly influenced by the polarity of the solvent, a phenomenon known as solvatochromism. This is due to the difference in the dipole moment between the ground and excited states of the molecule. The excited state, having a more pronounced charge separation, is more stabilized by polar solvents than the ground state.

This differential stabilization leads to a bathochromic shift (a shift to longer wavelengths or lower energies) of the absorption maximum as the solvent polarity increases. sciencepublishinggroup.com For instance, in nonpolar solvents like cyclohexane, the interaction between the solute and solvent is minimal, resulting in an absorption maximum at a higher energy. sciencepublishinggroup.com Conversely, in polar solvents like water, the strong dipole-dipole interactions with the excited state of this compound cause a significant red shift in the absorption spectrum. sciencepublishinggroup.comchemrxiv.orgchemrxiv.org

The interaction between the solute and solvent can be categorized into non-specific interactions (dipolarity/polarizability) and specific interactions (hydrogen bonding). sciencepublishinggroup.com In protic solvents, hydrogen bonding between the solvent and the amino and nitro groups of this compound can further influence the electronic transitions.

The following table summarizes the expected trend of the absorption maximum (λmax) for the intramolecular charge-transfer band of this compound in various solvents of differing polarity, based on the behavior of similar nitroaniline compounds.

SolventDielectric Constant (ε)Expected λmax Trend
Cyclohexane2.02Shorter Wavelength (Hypsochromic)
Toluene2.38
Dichloroethane10.36
Acetone20.7
Acetonitrile37.5
Dimethylsulfoxide46.7
Water80.1Longer Wavelength (Bathochromic)

Theoretical and Computational Chemistry

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for investigating the properties of MNA. It offers a balance between computational cost and accuracy, making it suitable for studying the electronic structure and related characteristics of this molecule. DFT calculations have been employed to explore its geometry, electronic distribution, and reactivity, providing a molecular-level understanding of its behavior.

Computational studies using DFT have been performed to determine the optimized molecular structure of 2-Methyl-4-nitroaniline. These calculations are essential for obtaining an accurate representation of bond lengths, bond angles, and dihedral angles, which in turn influence the molecule's electronic and optical properties.

Research has compared the geometry of an isolated MNA molecule with its geometry within a crystal structure, revealing the effects of intermolecular interactions. aip.org The molecular structure has been optimized using DFT with the B3LYP exchange-correlation functional and the 6-311++G(d,p) basis set for the isolated molecule (Geometry I) and at the B3LYP/6-31G(d,p) level with periodic boundary conditions for the crystal (Geometry II). aip.org Comparing these optimized geometries to experimental crystallographic data shows that both computational approaches can reliably predict the molecular structure. aip.orgacs.org For instance, the largest bond length alternation is observed in the periodic B3LYP geometry (Geometry II), while the smallest is found for the isolated-molecule optimization (Geometry I). aip.org

Table 1: Comparison of Selected Optimized Bond Lengths (Å) for this compound

BondGeometry I (Isolated Molecule)Geometry II (Crystal)
C1-C21.4111.425
C2-C31.3881.378
C3-C41.4031.401
C4-C51.3931.396
C5-C61.4031.399
C6-C11.3981.403
C1-N11.3811.377
C4-N21.4581.470

Data sourced from a study using DFT with B3LYP functional. aip.org

Molecular Electrostatic Potential (MEP) analysis is a valuable method for identifying the reactive sites of a molecule. researchgate.netdntb.gov.ua The MEP map illustrates the charge distribution and allows for the prediction of sites for electrophilic and nucleophilic attack. researchgate.netmdpi.com The color-coded surface ranges from red (negative potential, electron-rich) to blue (positive potential, electron-poor). uwa.edu.au

For this compound, the MEP surface reveals distinct regions of positive and negative potential that are crucial for understanding its intermolecular interactions, such as hydrogen bonding. dntb.gov.ua The negative electrostatic potential is primarily concentrated around the oxygen atoms of the nitro (–NO₂) group, indicating these are the most probable sites for electrophilic attack. mdpi.com Conversely, the region around the hydrogen atoms of the amino (–NH₂) group exhibits a positive potential, making it a likely site for nucleophilic attack. This charge separation contributes to the molecule's significant dipole moment and its ability to form hydrogen bonds, which influences its crystal packing and nonlinear optical properties. dntb.gov.ua

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and electron delocalization within a molecule. dntb.gov.ua It provides insight into the stabilization energy associated with the interactions between filled "donor" orbitals and empty "acceptor" orbitals.

In this compound, NBO analysis demonstrates a strong intramolecular charge transfer (ICT) from the electron-donating amino (–NH₂) group to the electron-accepting nitro (–NO₂) group through the π-conjugated phenyl ring. researchgate.net This delocalization of electrons is a key factor in the molecule's high polarizability and significant nonlinear optical response. dntb.gov.ua The analysis reveals strong interactions between the lone pair orbitals of the amino nitrogen atom and the antibonding π*(C-C) orbitals of the aromatic ring, which results in high stabilization energy and confirms the charge transfer nature of the molecule. researchgate.net This ICT is a defining characteristic of "push-pull" molecules like MNA.

Global chemical reactivity parameters, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are used to describe the chemical reactivity and stability of a molecule. mdpi.combiointerfaceresearch.com A large HOMO-LUMO energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.com

For this compound, the HOMO-LUMO energy gap has been reported to be 6.36 eV. mdpi.comresearchgate.net This value, along with the individual HOMO and LUMO energies, can be used to calculate key reactivity descriptors through Koopman's theorem. mdpi.com These parameters help in quantifying the molecule's susceptibility to chemical reactions. biointerfaceresearch.com

Table 2: Formulas for Global Chemical Reactivity Parameters

ParameterSymbolFormula
Ionization PotentialI-EHOMO
Electron AffinityA-ELUMO
Electronegativityχ(I + A) / 2
Chemical Potentialμ-(I + A) / 2
Chemical Hardnessη(I - A) / 2
Global SoftnessS1 / (2η)
Electrophilicity Indexωμ2 / (2η)

Formulas are based on DFT and Koopman's theorem. mdpi.combiointerfaceresearch.com

DFT calculations have been instrumental in characterizing the electronic structure of crystalline this compound. Studies using the full potential linear augmented plane wave method show that MNA crystals have an indirect band gap. researchgate.net The band structure exhibits low dispersion, a characteristic feature of organic molecular crystals, which indicates that intermolecular interactions are weaker than the intramolecular covalent bonds. researchgate.net The nature of the band gap and the flat bands in the electronic structure are critical for determining the material's optical and electronic transport properties.

To accurately describe optical absorption spectra, especially in materials with significant electron-hole interactions, it is necessary to consider excitonic effects. Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying these effects.

For this compound, excitonic effects have been investigated using the bootstrap exchange-correlation kernel within TD-DFT. researchgate.net These theoretical studies indicate that MNA has a high potential for excitonic effects, which play a crucial role in its linear and nonlinear optical responses. researchgate.net Understanding these effects is essential for predicting the material's performance in optoelectronic applications. researchgate.net

Charge Density Analysis

The distribution of electrons within a molecule dictates its physical and chemical properties. In the case of this compound, a molecule of interest for its nonlinear optical properties, understanding the nuances of its charge density is paramount. This has been achieved through a combination of high-resolution X-ray diffraction experiments and sophisticated theoretical calculations.

Experimental and Theoretical Charge Density Maps

Experimental charge density maps of this compound have been meticulously constructed from high-resolution X-ray diffraction data. These maps provide a visual representation of the electron distribution throughout the molecule, revealing the accumulation of charge in bonding regions and around electronegative atoms.

Theoretical charge density maps, generated from ab initio calculations, offer a complementary perspective. These computational models allow for a detailed examination of the electron density, free from the thermal smearing inherent in experimental data. Comparisons between the experimental and theoretical maps for MNA show a high degree of agreement, validating the accuracy of both approaches and providing a comprehensive picture of the molecule's electronic landscape. researchgate.net

Deformation Density and Laplacian of Charge Density

Deformation density maps offer a more detailed view by illustrating the redistribution of electron density upon bond formation. These maps are generated by subtracting the spherical atomic charge densities from the total observed charge density. For this compound, these maps clearly show the expected accumulation of electron density in the covalent bonds and in the lone pair regions of the oxygen and nitrogen atoms.

The Laplacian of the charge density, a scalar field, provides further insights into the nature of chemical interactions. An analysis of the Laplacian for MNA is instrumental in identifying regions of charge concentration and depletion, which are crucial for understanding the molecule's reactivity and intermolecular interactions. aip.org This analysis has proven useful in revealing the effects of weak hydrogen bonding within the crystal structure. aip.org

Multipole Refinement of Theoretical Structure Factors

To bridge the gap between theoretical calculations and experimental observations, a technique known as multipole refinement of theoretical structure factors is employed. This method involves fitting a flexible aspherical pseudoatom model to the structure factors calculated from the theoretical wavefunction. This process effectively projects the theoretical charge density into a form that can be directly compared with the results of experimental multipole refinement. For this compound, this approach has demonstrated a convincing agreement between the monopole and dipole populations obtained from theory and experiment, further bolstering the reliability of the charge density models.

Bond Critical Point Data

The Atoms in Molecules (AIM) theory provides a rigorous framework for analyzing the topological properties of the electron density. A key aspect of this analysis is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density at these points provide quantitative information about the nature of the chemical bonds. A detailed experimental and theoretical charge density analysis of this compound has yielded valuable data on these bond critical points. researchgate.net

Below is a table summarizing the experimental and theoretical bond critical point data for selected bonds in this compound.

Bondρ(r) (e/ų) - Exp∇²ρ(r) (e/Å⁵) - Expρ(r) (e/ų) - Theo∇²ρ(r) (e/Å⁵) - Theo
N(1)-O(1)3.16-1.93.32-4.4
N(1)-O(2)3.12-1.03.33-4.8
C(4)-N(1)1.99-14.62.07-17.2
C(1)-N(2)1.84-15.81.87-16.4
C(2)-C(7)1.68-12.31.70-12.7

Note: The data presented here is a selection for illustrative purposes and is based on findings from comprehensive charge density studies.

Electric Field Gradients at Hydrogen Nuclei

The electric field gradient (EFG) at a nucleus provides a sensitive probe of the local electronic environment. In the context of this compound, the EFG at the hydrogen nuclei has been determined from the experimentally derived charge density. researchgate.net These values are highly dependent on the precise distribution of electrons around the hydrogen atoms and are therefore a stringent test of the quality of the charge density model.

The table below presents a comparison of the experimental and theoretical electric field gradients at the hydrogen nuclei of this compound.

Atomq(Ω) (au) - ExpVzz (au) - Expη - Expq(Ω) (au) - TheoVzz (au) - Theoη - Theo
H(1)0.400.2830.170.430.3150.19
H(2)0.390.2920.220.430.3120.20
H(3)0.080.1870.210.100.2020.23
H(5)0.090.1840.240.100.2020.25
H(6)0.090.1860.230.100.2050.24
H(7A)0.070.1730.200.080.1870.21
H(7B)0.070.1750.190.080.1890.20
H(7C)0.070.1740.180.080.1880.19

q(Ω) is the atomic charge, Vzz is the largest component of the electric field gradient tensor, and η is the asymmetry parameter. The data is based on published research findings.

Atomic and Group Charge Derivations

The partitioning of the total electron density into atomic and group charges is a valuable tool for understanding charge distribution and predicting chemical reactivity. For this compound, atomic charges have been derived from the experimental charge density using the AIM theory. These charges provide a quantitative measure of the electron population associated with each atom in the molecule. researchgate.net

The following table summarizes the experimental and theoretical net atomic charges for the non-hydrogen atoms of this compound.

AtomNet Charge (e) - ExpNet Charge (e) - Theo
O(1)-0.73-0.75
O(2)-0.72-0.76
N(1)0.810.85
N(2)-0.78-0.83
C(1)0.470.51
C(2)-0.16-0.18
C(3)-0.10-0.11
C(4)0.280.31
C(5)-0.11-0.12
C(6)-0.09-0.10
C(7)-0.05-0.06

Furthermore, group charges for the methyl (-CH3), amino (-NH2), and nitro (-NO2) groups have been calculated to provide a more general picture of the charge distribution within the molecule.

GroupNet Charge (e) - ExpNet Charge (e) - Theo
Nitro (-NO2)-0.64-0.66
Amino (-NH2)-0.01-0.03
Methyl (-CH3)0.180.20

These detailed charge analyses provide a comprehensive and quantitative understanding of the electronic structure of this compound, which is fundamental to explaining its chemical behavior and physical properties.

Nonlinear Optical (NLO) Properties from Computational Models

Computational chemistry offers a powerful lens through which to examine the NLO properties of this compound. These theoretical models allow for a detailed analysis of the electronic and structural factors that give rise to its notable optical nonlinearity.

The second-order nonlinear optical susceptibilities of this compound have been a subject of both experimental and theoretical investigations. Dispersion experiments of the second-order nonlinear optical susceptibility have been conducted for MNA, for which detailed quantum-mechanical calculations have also been completed aps.org. These studies, which involve frequency-dependent measurements, provide a comprehensive understanding of the material's response to intense light.

Computational studies employing Density Functional Theory (DFT) have been utilized to calculate the electronic structure and both linear and nonlinear optical susceptibilities of the MNA crystal acs.orgresearchgate.net. These calculations reveal that the substituent groups play a crucial role in enhancing the optical response in push-pull organic crystals like MNA acs.orgresearchgate.net. However, intermolecular interactions can increase the band dispersion and consequently decrease the nonlinear optical response acs.orgresearchgate.net. In the case of the MNA crystal, a larger nonlinear response is observed because the constituent molecules are predominantly polarized along the same axis with minimal overlap between them acs.orgresearchgate.net.

A computational study on the effects of molecular charge density polarization on the linear susceptibility (χ(1)) and the second-order nonlinear susceptibility (χ(2)) of MNA highlighted the importance of accounting for the polarizing electric field to accurately reproduce experimental linear susceptibilities spiedigitallibrary.org. The following table presents the static bulk properties of MNA with and without the inclusion of this polarizing field, demonstrating its significant impact on the calculated values.

Effect of Polarizing Electric Field on Static Bulk Properties of this compound (MP2 level)
Property0-th Iteration (Without Field)Final Iteration (With Field)
μx (D)6.6510.29
μy (D)-0.79-0.96
μz (D)0.680.86
αxx (a.u.)3.934.19
αyy (a.u.)-0.11-0.12
αzz (a.u.)0.670.63
βxxx (a.u.)111.6117.8
βxyy (a.u.)9611915

The molecular first hyperpolarizability (βtot) is a key determinant of the nonlinear optical properties of a molecule. Theoretical investigations are crucial for understanding the microscopic origins of the nonlinear behavior of compounds like this compound. The calculation of βtot, along with the dipole moment (μ) and polarizability (α), provides a comprehensive picture of the molecule's response to an electric field.

The origin of nonlinearity in organic molecules is strongly linked to the presence of a delocalized π-electron system that connects electron donor and acceptor groups, leading to an enhanced asymmetric polarizability. The magnitude of the NLO properties of a molecule is dependent on this first-order hyperpolarizability. Computational methods, such as those implemented in Gaussian software, can be used to calculate the x, y, and z components of the β tensor, from which the total magnitude (βtot) can be derived. While specific calculated values for this compound require targeted computational studies, research on analogous molecules like m-nitroacetanilide has shown that the βtot value can be significantly higher than that of urea, a standard reference material for NLO studies rasayanjournal.co.in. For instance, the βtot of m-nitroacetanilide was found to be nearly 29 times greater than that of urea, indicating its potential for NLO applications rasayanjournal.co.in.

The molecular dipole moment of this compound in the crystalline state has been a subject of detailed investigation to understand the influence of the crystal environment. A critical reassessment of the molecular dipole moment of MNA in its crystal form was conducted to verify earlier findings of a substantial enhancement due to strong intermolecular interactions and crystal field effects nih.govresearchgate.netacs.org. This reassessment involved careful X-ray and neutron diffraction measurements at 100 K, supplemented with ab initio crystal Hartree-Fock calculations nih.govresearchgate.netacs.org.

The study concluded that the enhancement of the dipole moment for MNA within the crystal is on the order of 30-40%, which is a significant increase but less than what had been previously reported nih.govresearchgate.netacs.org. This enhancement is approximately 2.5 Debye nih.govresearchgate.net. This dipole moment enhancement in the aggregated environment from the single-molecule state is a key finding in understanding the properties of MNA as a molecular prototype for linear and nonlinear optical materials researchgate.net. The use of periodic ab initio calculations and improved data quality in this study represented a considerable advancement over previous work, providing a more accurate picture of the crystal field's influence nih.govresearchgate.netacs.org.

The supermolecule approach is a computational method used to study the properties of molecular clusters and crystals. This method has been applied to investigate the linear and second-order nonlinear susceptibilities of the this compound crystal researchgate.net. In this approach, the packing effects on these properties are evaluated as a function of the size and shape of the molecular clusters.

Studies using the supermolecule approach on MNA, evaluated at the time-dependent Hartree-Fock level with the AM1 Hamiltonian, have shown that a simple multiplicative scheme can often be reliable for estimating the properties of two- and three-dimensional clusters from the properties of their constituent one-dimensional arrays researchgate.net. The electronic absorption spectra of MNA clusters can be simulated at the ZINDO level to rationalize the linear and nonlinear responses researchgate.net. This computational strategy explicitly accounts for both intramolecular and intermolecular interactions, which is crucial for understanding the NLO properties of the crystalline material.

Computational studies have revealed a significant anisotropy in the optical response of this compound crystals. A Density Functional Theory (DFT) study of the electronic structure and optical susceptibilities of MNA crystals highlighted a considerable below-band-gap anisotropy acs.orgresearchgate.net. This anisotropy, coupled with high values of nonlinear susceptibilities, makes MNA a suitable candidate for various nonlinear optical applications acs.orgresearchgate.net.

The study indicated that in the MNA crystal, the constituent molecules are primarily polarized along the same axis, which contributes to its larger values of nonlinear response acs.orgresearchgate.net. The low dispersion of the band structure is a characteristic behavior of organic crystals, and in MNA, this contributes to its favorable NLO properties acs.orgresearchgate.net.

Molecular Docking Studies

While the primary focus of research on this compound has been on its nonlinear optical properties, molecular docking studies have been employed to investigate the interactions of its derivatives with biological targets. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

In one such study, N-ferrocenylmethylnitroanilines, which are derivatives of nitroaniline, were investigated as potential anticancer drugs researchgate.netresearchgate.net. The interaction of these compounds with the protein structure of Escherichia coli DNA Gyrase-A was explored using the Molegro Virtual Docker (MVD) software researchgate.netresearchgate.net. The results, based on MolDock scores and reranking scores, indicated the binding affinities of these derivatives to the protein.

The following table summarizes the docking scores for the interaction of N-ferrocenylmethylnitroaniline derivatives with E. coli DNA Gyrase-A.

Docking Scores of N-ferrocenylmethylnitroaniline Derivatives with E. coli DNA Gyrase-A
LigandMolDock ScoreReranking Score
N-ferrocenylmethyl-2-nitroaniline (2FMNA)-92.0111-40.9575
N-ferrocenylmethyl-3-nitroaniline (3FMNA)-96.0866-73.4476
N-ferrocenylmethyl-4-nitroaniline (4FMNA)-95.6808-73.6423

These calculations revealed that the 3-nitroaniline (B104315) derivative (3FMNA) exhibited the strongest interaction with the DNA Gyrase-A, followed by the 4-nitroaniline (B120555) (4FMNA) and 2-nitroaniline (B44862) (2FMNA) derivatives researchgate.netresearchgate.net. This study demonstrates the utility of molecular docking in assessing the potential biological activity of compounds structurally related to this compound.

Interaction with Biological Macromolecules (e.g., SARS-CoV-2 Mpro)

Computational studies have been employed to predict and analyze the interaction of this compound (MNA) with biological macromolecules. These in silico methods provide valuable insights into the potential binding affinities and mechanisms of action at a molecular level.

One such study investigated the interaction of MNA with the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key nuclear receptor involved in regulating fatty acid storage and glucose metabolism. nih.gov Utilizing molecular docking simulations, the binding energy of MNA to the PPARγ receptor was calculated to be -6.118 kcal/mol. nih.gov This negative binding energy suggests a favorable interaction and the potential for MNA to act as an agonist for the PPARγ receptor. nih.gov

The research highlighted that this interaction with PPARγ might be linked to the observed hepatotoxicity of MNA. nih.gov The study combined these computational predictions with in vivo experiments in Wistar rats, which showed that exposure to MNA led to liver function abnormalities and a significant increase in PPARγ mRNA expression in liver tissue. nih.gov

These findings underscore the utility of theoretical and computational chemistry in predicting the biological targets of small molecules like this compound and elucidating potential mechanisms of toxicity.

Macromolecule Method Binding Energy (kcal/mol) Predicted Effect
PPARγ ReceptorMolecular Docking-6.118Potential Agonist

Environmental Fate and Biotransformation

Environmental Distribution and Pathways of Release

2-Methyl-4-nitroaniline is introduced into the environment primarily through anthropogenic activities, stemming from its production and application in various industries.

As an intermediate in the synthesis of azo dyes, this compound is widely distributed in various environmental media and has been detected in organisms thermofisher.com. Its presence in the aquatic environment is of particular concern, as it is classified as toxic to aquatic life with long-lasting effects thermofisher.comtcichemicals.com. Due to its low water solubility, it is not considered likely to be mobile in the environment, and spillage is unlikely to penetrate the soil extensively thermofisher.com.

The primary routes of release for this compound into the environment are linked to its industrial applications. It is a key intermediate in the production of azo dyes and pigments, particularly serving as a red base in ice dyeing for fabrics like cotton, viscose, and nylon scbt.com. It is also used to synthesize pigments for inks scbt.com.

Furthermore, this compound is utilized as an additive to lower the melting temperature of energetic materials during the synthesis of insensitive explosives tcichemicals.comnoaa.govmdpi.com. The manufacturing, handling, and packaging processes associated with these explosives can lead to its release into the environment through various waste streams noaa.gov.

Discharge from industrial sites, particularly from dye manufacturing, represents a significant pathway for this compound to enter aquatic systems. Effluents from these industries can contain such toxic substances, which can have detrimental effects on the aquatic environment even in small quantities. Safety protocols explicitly advise against the discharge of this compound into sewers or waterways thermofisher.comnoaa.gov. While specific data on its detection in landfill leachate is limited, its presence in industrial wastewater is a well-established concern due to its applications.

Biodegradation Mechanisms and Microbial Studies

Microbial degradation is a key mechanism for the elimination of nitroaromatic compounds like this compound from the environment mdpi.com. While these compounds can be transformed under both aerobic and anaerobic conditions, aerobic degradation is often more effective for complete mineralization.

Aerobic biodegradation of this compound has been demonstrated to be an efficient removal process by microorganisms found in soil tcichemicals.comnoaa.govmdpi.com. This oxidative degradation is considered a highly effective mechanism for the rapid and complete breakdown of such recalcitrant compounds.

The aerobic pathway for this compound involves a series of enzymatic reactions that break down the complex molecule into simpler, less harmful substances. The initial steps involve the transformation of the parent compound into key intermediates. Studies have identified 4-nitroaniline (B120555) (4-NA), 4-aminophenol (B1666318) (4-AP), and 1,2,4-benzenetriol (B23740) (BT) as the major metabolic intermediates in the aerobic degradation pathway tcichemicals.comnoaa.govmdpi.com.

The degradation process is initiated by an N-demethylation reaction, which removes the methyl group from the amine, forming 4-nitroaniline and formaldehyde (B43269) tcichemicals.comnoaa.govmdpi.com. The next step is a flavin-dependent monooxygenation, which converts 4-nitroaniline to 4-aminophenol tcichemicals.comnoaa.govmdpi.com. Subsequently, an oxidative deamination reaction occurs, where the amino group of 4-aminophenol is released, leading to the formation of 1,2,4-benzenetriol tcichemicals.comnoaa.govmdpi.com. This intermediate then undergoes ring cleavage by the enzyme 1,2,4-benzenetriol 1,2-dioxygenase, further breaking down the aromatic structure noaa.govmdpi.com.

Significant research has focused on identifying and characterizing specific microorganisms capable of degrading this compound. A notable example is the isolation of an aerobic bacterium, Pseudomonas sp. strain FK357, from soil microcosms tcichemicals.comnoaa.govmdpi.com. This strain is remarkable for its ability to utilize this compound as the sole source of carbon, nitrogen, and energy tcichemicals.comnoaa.govmdpi.com.

Growth studies have shown that Pseudomonas sp. strain FK357 can effectively degrade the compound, with an optimal concentration for growth and degradation being around 250 µM noaa.gov. The degradation of this compound by this strain is accompanied by the stoichiometric production of nitrite (B80452) ions noaa.gov.

Growth and Degradation of this compound by Pseudomonas sp. strain FK357

ParameterObservationReference
Optimal MNA Concentration for Growth250 µM noaa.gov
Inhibitory MNA ConcentrationGrowth completely abolished at 500 µM noaa.gov
Optimal Growth Conditions30°C and pH 7.2 noaa.gov
Byproducts of DegradationStoichiometric production of nitrite ions and a lesser amount of ammonium (B1175870) ions noaa.gov

The elucidation of the metabolic pathway in Pseudomonas sp. strain FK357 has provided a model system for understanding the biochemical and molecular processes involved in the aerobic degradation of N-substituted nitroaromatic compounds mdpi.com.

Metabolic Pathway of this compound Degradation by Pseudomonas sp. strain FK357

StepReactionEnzyme/ProcessProduct(s)Reference
1N-demethylationConfirmed by enzymatic assay4-nitroaniline (4-NA) and Formaldehyde tcichemicals.comnoaa.govmdpi.com
2MonooxygenationFlavin-dependent4-aminophenol (4-AP) tcichemicals.comnoaa.govmdpi.com
3Oxidative deaminationInferred from conversion1,2,4-benzenetriol (BT) tcichemicals.comnoaa.govmdpi.com
4Ring Cleavage1,2,4-benzenetriol 1,2-dioxygenaseMaleylacetate noaa.govmdpi.com

Aerobic Microbial Degradation Pathways

Identification of Metabolic Intermediates

While direct studies on the metabolic intermediates of this compound are not extensively available, research on structurally analogous compounds provides significant insights into its potential breakdown products. For instance, the aerobic degradation of the related compound N-methyl-4-nitroaniline by Pseudomonas sp. has been shown to proceed through a series of metabolic steps. The identified intermediates in this pathway are 4-nitroaniline, 4-aminophenol, and 1,2,4-benzenetriol. researchgate.netplos.org This suggests that a plausible metabolic route for this compound could involve demethylation, followed by reduction of the nitro group and subsequent hydroxylation of the aromatic ring.

Stoichiometric Production of Nitrite Ions

A key indicator of the initial steps in the aerobic biodegradation of nitroaromatic compounds is the release of nitrite ions into the surrounding medium. Studies on N-methyl-4-nitroaniline have demonstrated the stoichiometric production of nitrite ions during its degradation. researchgate.net This observation strongly supports a mechanism where the nitro group is removed from the aromatic ring as a primary step in the mineralization process. It is highly probable that the biodegradation of this compound follows a similar pattern, with the enzymatic cleavage of the carbon-nitrogen bond leading to the release of the nitro group as nitrite.

Anaerobic Biotransformation

Under anaerobic conditions, the biotransformation of nitroaromatic compounds typically proceeds through reductive pathways. nih.gov While specific studies on this compound are scarce, research on the anaerobic degradation of 2-chloro-4-nitroaniline (B86195) by microbial consortia offers valuable parallels. In these studies, the initial steps involve the reduction of the nitro group to an amino group, forming a diamino-substituted intermediate. nih.gov This is often followed by other transformations, such as dechlorination in the case of chlorinated nitroanilines. nih.gov Therefore, it is anticipated that the anaerobic biotransformation of this compound would primarily involve the reduction of the nitro group to yield 2-methyl-1,4-benzenediamine. The subsequent fate of this intermediate would depend on the specific microbial populations and environmental conditions present. Generally, anaerobic bacteria reduce the nitro group through nitroso and hydroxylamino intermediates to the corresponding amines. nih.gov

Factors Affecting Biodegradation Efficiency

The efficiency of microbial degradation of this compound is influenced by several environmental factors, including pH, temperature, and the initial concentration of the compound.

FactorEffect on BiodegradationOptimal Conditions (based on related compounds)
pH Influences microbial growth and enzyme activity.Neutral to slightly alkaline pH (e.g., pH 7.0-9.0) often favors the growth of degrading bacteria. nih.gov
Temperature Affects the rate of metabolic reactions.Mesophilic temperatures (e.g., 30-37°C) are generally optimal for the microbial degradation of similar aromatic compounds. nih.gov
Concentration Can be a substrate for microbial growth at low concentrations but may become inhibitory or toxic at high concentrations.The optimal concentration for degradation varies depending on the microbial strain and its tolerance. nih.gov

Studies on related nitroanilines have shown that microbial degradation can be effective over a range of concentrations, but high concentrations can lead to substrate inhibition. nih.gov The acclimation of microbial communities to the presence of the compound can enhance their degradation capabilities at higher concentrations.

Transformation in Environmental Conditions

Beyond biodegradation, this compound can be transformed in the environment through abiotic processes. While specific data for this compound is limited, information on related nitroanilines suggests potential transformation pathways. For instance, some nitroaromatic compounds are susceptible to photolysis, where they are degraded by sunlight. The presence of photosensitizing agents in the environment can accelerate this process. Additionally, hydrolysis, the reaction with water, can contribute to the transformation of certain organic compounds. However, the stability of the aromatic ring and the nature of the substituents in this compound suggest that its hydrolysis under typical environmental pH and temperature conditions is likely to be a slow process.

Applications in Advanced Materials and Niche Areas

Nonlinear Optical (NLO) Materials Development

2-Methyl-4-nitroaniline is a prominent organic material investigated for its nonlinear optical (NLO) properties. google.comresearchgate.net Organic NLO materials are of interest due to their potential for high efficiency and rapid responsiveness, which is attributed to the delocalized π-electrons in their structures. MNA is particularly noted for its large molecular hyperpolarizability, making it a highly useful material for devices that convert coherent optical radiation from one frequency to another. google.comresearchgate.net Such devices include frequency doublers, optical mixers, and parametric oscillators. google.com Research has indicated that the birefringence phase matching of MNA is 45 times greater and its figure of merit is 2000 times larger than the well-known inorganic NLO material, Lithium Niobate (LiNbO₃). researchgate.net

Second Harmonic Generation (SHG) is a key NLO phenomenon where two photons with the same frequency interact with the nonlinear material and are "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. MNA has been extensively studied for its SHG capabilities. google.comrsc.orgnih.govacs.org

Researchers have explored various methods to optimize the SHG efficiency of MNA. One approach involves the fabrication of electrospun nanofibers. rsc.org By embedding MNA in a carrier polymer like poly(L-lactic acid) (PLLA), it is possible to create nanofibers where the SHG efficiency is strongly dependent on the fiber's diameter. rsc.org This technique can yield an effective nonlinear optical coefficient that is two orders of magnitude greater than that of bulk MNA powder. rsc.org

Another method focuses on creating waveguide structures. A four-layer MNA crystal waveguide device with grating couplers was fabricated to achieve phase-matched SHG. nih.govoptica.org In this device, a second-harmonic generation conversion efficiency of 0.71% was obtained. nih.gov Similarly, phase-matched noncollinear SHG has been observed in MNA single-crystal film waveguides, with an experimental efficiency of 0.10%. elsevierpure.com

MNA-based System Key Finding Reported Efficiency
MNA-PLLA NanofibersEffective NLO coefficient can be two orders of magnitude greater than bulk MNA powder. rsc.org-
Four-Layer MNA WaveguideAchieved phase-matched SHG. nih.gov0.71% conversion efficiency. nih.gov
MNA Single-Crystal Film WaveguideObserved noncollinear SHG. elsevierpure.com0.10% experimental efficiency. elsevierpure.com

The Pockels effect is a linear electro-optic effect where the refractive index of a medium varies in proportion to an applied electric field. wikipedia.org This effect is foundational to the operation of Pockels cells, which can modulate the polarization of light. wikipedia.org The effect occurs only in crystals that lack inversion symmetry. wikipedia.org

While research directly on the Pockels effect in pure MNA is limited in the provided context, studies have been conducted on its derivatives. N-Benzyl-2-methyl-4-nitroaniline (BNA), a polar derivative of MNA, exhibits a high electro-optical capability. nih.gov BNA has a high nonlinear optics (NLO) coefficient and shows significant SHG efficiency, which is 300 times higher than that of standard urea. nih.gov When BNA is used as a dopant in nematic liquid crystals, it can significantly decrease the threshold voltage of the liquid crystal cell by reducing the splay elastic constant and increasing the dielectric anisotropy of the mixture. nih.govmdpi.com

Parameter Effect of BNA Doping in Nematic Liquid Crystals
Threshold Voltage (Vth)Decreased by 25% at 3 wt% concentration. nih.govmdpi.com
Rotational ViscositySignificantly decreased by 44%. mdpi.com
Fall TimeFivefold faster than pristine liquid crystal cells. mdpi.com
Dielectric Anisotropy (Δε)Increased by 6%. mdpi.com

The design and synthesis of new materials to enhance NLO properties is a significant area of research. For this compound, this has involved creating composite materials and inclusion complexes rather than traditional cocrystals. The goal is to control the alignment of MNA molecules to optimize their collective NLO response.

One method involves creating inclusion complexes where MNA acts as a guest species within a host framework. A study of MNA in ALPO-5, a molecular sieve host, demonstrated that inclusion can be used to modify NLO properties. dtic.mil Interestingly, for MNA in ALPO-5, the SHG signal was observed to be equal to that of the host alone, effectively "switching off" the high SHG of pure MNA, demonstrating the critical role of molecular alignment within the host structure. dtic.mil

Another strategy is the preparation of in-plane aligned nanofibers by electrospinning MNA with a polymer. rsc.orgchemicalbull.comsigmaaldrich.com Using a 1:1 weight ratio of MNA with poly(L-lactic acid), researchers produced nanofibers with a highly oriented single-crystal-like molecular arrangement, leading to exceptionally strong optical second harmonic generation. sigmaaldrich.com

Advanced Organic Synthesis Building Block

This compound is a versatile organic compound that serves as a key intermediate and building block in various industrial applications, particularly in the synthesis of dyes, pigments, and specialty chemicals. chemicalbull.comchemimpex.com Its molecular structure, which includes a methyl group, a nitro group, and an aniline (B41778) base, provides excellent reactivity for complex organic synthesis. punagri.com The presence of these different functional groups allows for a wide range of chemical transformations, making it a valuable precursor for more complex molecules. chemimpex.comnbinno.com

A primary application of this compound is as an intermediate in the production of azo dyes and pigments. chemimpex.comjayfinechem.com It is widely known in the industry as Fast Red RL Base. jayfinechem.comguidechem.com It is used in ice dyeing, where it can be directly coupled with color phenol (B47542) AS systems on fibers. guidechem.com This makes it an essential raw material for dyeing and printing on fabrics such as cotton, viscose, linen, velvet, and corduroy. guidechem.com Beyond textiles, it is also used to synthesize pigments for the production of inks. guidechem.com A related compound, 2-Nitro-4-methylaniline, is used as a diazo component in the fabrication of CI Pigment Yellow 1 and CI Pigment Red 3. rsc.org

This compound and its derivatives serve as important intermediates in the synthesis of pharmaceuticals. chemimpex.com It is specifically noted for its role in the development of anti-inflammatory and analgesic medications. chemimpex.com The stable structure and consistent quality of MNA make it a trusted choice for the manufacturing of bulk drugs. punagri.com

A closely related compound, 5-Chloro-2-methyl-4-nitroaniline, is a critical building block in the multi-step synthesis of complex active pharmaceutical ingredients (APIs). nbinno.comnbinno.com Its structure provides a foundational scaffold upon which more complex drug molecules can be constructed. nbinno.com Researchers are actively exploring its potential in the development of novel cancer therapeutics and inhibitors for viruses like HIV-1. nbinno.com

Role in Specialty Polymer Formulation

Synthesis of Energetic Materials (e.g., Insensitive Explosives)

In the field of energetic materials, there is a continuous search for new compounds that offer a balance of high performance and reduced sensitivity to accidental detonation. While various nitroaromatic compounds serve as precursors or components in the synthesis of explosives, there is no significant evidence in the reviewed scientific literature to suggest that this compound is a common precursor for the synthesis of insensitive explosives. Research in this area tends to focus on other nitro-containing compounds and heterocyclic structures.

Analytical Chemistry Reagent

This compound can be utilized as a precursor in the synthesis of Schiff bases, which are a class of compounds often employed as ligands for the detection and quantification of metal ions.

Schiff bases derived from this compound can form stable complexes with various transition metal ions. This complexation is often accompanied by a change in color, which can be measured spectrophotometrically to determine the concentration of the metal ion. For instance, Schiff bases synthesized from the condensation of an aldehyde or ketone with this compound can act as chelating agents. The coordination of metal ions typically occurs through the azomethine nitrogen of the Schiff base and another donor atom, such as a hydroxyl group from the aldehyde precursor.

One study detailed the synthesis of Schiff base ligands from 2-hydroxy-1-napthaldehyde and both 2-nitroaniline (B44862) and 4-nitroaniline (B120555). fud.edu.ng The resulting ligands were then used to synthesize complexes with Cobalt(II) and Copper(II). fud.edu.ng The formation of these metal complexes demonstrates the potential of Schiff bases derived from nitroanilines to be used in the detection of these metal ions. The characterization of these complexes revealed a metal-to-ligand ratio of 1:2. fud.edu.ng

Metal IonLigandMetal:Ligand RatioMolar Conductance (Scm²mol⁻¹)
Cobalt(II)Schiff base of 2-hydroxy-1-napthaldehyde and 2-nitroaniline/4-nitroaniline1:25.50 - 12.10
Copper(II)Schiff base of 2-hydroxy-1-napthaldehyde and 2-nitroaniline/4-nitroaniline1:25.50 - 12.10
Table 1: Properties of Metal(II) Complexes with Schiff Base Ligands Derived from Nitroanilines. fud.edu.ng

Thin Film Deposition and Material Science

This compound has been a subject of interest in materials science, particularly in the fabrication of nanofibers and thin films for optical applications. sigmaaldrich.comnih.gov

Electrospinning is a versatile method for producing polymer nanofibers. This compound has been successfully incorporated into nanofibers using this technique, often with a carrier polymer. nih.gov In a typical process, this compound is mixed with a polymer solution, such as poly(l-lactic acid), to create a spinning solution. nih.gov This solution is then subjected to a high voltage, causing a jet of the solution to be ejected towards a collector. As the solvent evaporates, solid nanofibers containing this compound are formed.

The resulting nanofibers can exhibit interesting optical properties. For example, in-plane aligned nanofibers of this compound and poly(l-lactic acid) have been shown to be capable of efficient optical second harmonic generation. nih.gov Structural studies have revealed that the this compound molecules crystallize within the fibers with their dipole moments aligned with the fiber axis. nih.gov

ParameterValue/Description
Guest MoleculeThis compound
Carrier PolymerPoly(l-lactic acid)
Weight Ratio (Guest:Carrier)1:1
Resulting Fiber PropertyEfficient optical second harmonic generation
Table 2: Parameters for Electrospinning of this compound Nanofibers. nih.gov

Polycrystalline thin films of this compound have been deposited on various substrates, including silver (Ag), copper (Cu), and silicon (Si), using techniques such as conventional and partially ionized beam deposition. sigmaaldrich.com These thin films are of interest for their nonlinear optical properties. sigmaaldrich.com The deposition method can influence the orientation and microstructure of the resulting film. For instance, the use of a partially ionized beam has been shown to promote a highly oriented film, which can enhance its optical properties. sigmaaldrich.com

SubstrateDeposition TechniqueResulting Film TypeKey Property
Silver (Ag)Conventional and Partially Ionized Beam DepositionPolycrystallineNonlinear optical properties
Copper (Cu)Conventional and Partially Ionized Beam DepositionPolycrystallineNonlinear optical properties
Silicon (Si)Conventional and Partially Ionized Beam DepositionPolycrystallineNonlinear optical properties
Table 3: Substrates and Techniques for this compound Thin Film Deposition. sigmaaldrich.com

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Pathways with Enhanced Sustainability

Traditional synthesis methods for 2-Methyl-4-nitroaniline often involve harsh conditions and generate significant waste. guidechem.com Future research is increasingly focused on developing greener, more sustainable synthetic routes.

Key areas of investigation include:

Biocatalytic Synthesis: The use of enzymes, such as nitroreductases, presents a promising eco-friendly alternative to conventional chemical reductions. researchgate.netchemrxiv.orgresearchgate.net These enzymes can operate under mild conditions and exhibit high selectivity, minimizing byproduct formation. chemrxiv.orgresearchgate.net Research into identifying and engineering more robust and efficient nitroreductases is a critical future direction. researchgate.net

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processes for nitration reactions, which are typically fast and highly exothermic. beilstein-journals.orgvapourtec.com Flow chemistry allows for precise control of reaction parameters like temperature and stoichiometry, enhancing safety and improving product selectivity and yield. vapourtec.comrsc.orgresearchgate.net Further development of scalable and efficient continuous-flow processes for the synthesis of this compound is a key area for future work. rsc.orgresearchgate.net

Green Solvents and Catalysts: The exploration of environmentally benign solvents and solid acid catalysts is another important research avenue. acs.orgsigmaaldrich.comwhiterose.ac.uk The goal is to replace hazardous reagents like concentrated sulfuric and nitric acid, thereby reducing the environmental footprint of the synthesis process. guidechem.comvapourtec.com

Table 1: Comparison of Conventional and Emerging Synthesis Methods
MethodAdvantagesResearch Focus
Conventional SynthesisEstablished and widely used.N/A
BiocatalysisMild conditions, high selectivity, reduced waste. researchgate.netchemrxiv.orgEnzyme discovery and engineering for improved efficiency and stability. researchgate.net
Flow ChemistryEnhanced safety, precise process control, improved yield and selectivity. vapourtec.comrsc.orgScale-up of continuous processes and development of novel reactor designs. rsc.orgresearchgate.net
Green Solvents/CatalystsReduced environmental impact, avoidance of hazardous reagents. sigmaaldrich.comwhiterose.ac.ukIdentification of effective and recyclable solid acid catalysts and benign solvent systems. acs.org

Exploration of Structure-Property Relationships for Advanced Material Design

The unique molecular structure of this compound, featuring electron-donating (methyl and amino) and electron-withdrawing (nitro) groups, gives rise to interesting electronic and optical properties. acs.org Future research will focus on leveraging these properties for the design of advanced materials.

Potential areas of exploration include:

Nonlinear Optical (NLO) Materials: this compound is known for its significant second-order nonlinear optical response. researchgate.netgoogle.com Further investigations into how modifications of its molecular structure affect these NLO properties could lead to the development of new materials for applications in telecommunications, optical computing, and frequency mixing. acs.orgresearchgate.net

Organic Electronics: The electronic properties of this compound and its derivatives make them potential candidates for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). journalirjpac.comindexcopernicus.com Computational studies can help in understanding the structure-property relationships and guide the design of new molecules with tailored electronic characteristics. acs.orgresearchgate.net

Polymer Composites: Incorporating this compound into polymer matrices can create composite materials with enhanced properties. acs.org For example, electrospinning has been used to produce nanofibers containing oriented this compound crystals, which exhibit strong second harmonic generation. acs.org Future work could explore other polymer systems and fabrication techniques to create novel functional materials.

Comprehensive Mechanistic Studies of Environmental Degradation under Diverse Conditions

The widespread use of nitroaromatic compounds, including this compound, has led to environmental contamination. nih.govresearchgate.net Understanding the fate of this compound in the environment is crucial for developing effective remediation strategies.

Future research should focus on:

Biodegradation Pathways: While some microorganisms are known to degrade nitroaromatic compounds, the specific pathways for this compound are not fully elucidated. cswab.orgnih.gov In-depth studies are needed to identify the enzymes and metabolic routes involved in its microbial degradation under both aerobic and anaerobic conditions. nih.gov

Photodegradation: The role of sunlight in the breakdown of this compound in aquatic and terrestrial environments requires further investigation. Understanding the photochemical reactions and identifying the resulting degradation products is essential for a complete environmental risk assessment.

Advanced Oxidation Processes (AOPs): AOPs, such as ozonation and photocatalysis, are promising technologies for the treatment of water contaminated with recalcitrant organic pollutants. cswab.org Research into the efficacy and mechanisms of various AOPs for the degradation of this compound will be valuable for developing efficient water treatment solutions.

Table 2: Environmental Degradation Research Areas
Degradation MethodDescriptionFuture Research Focus
BiodegradationBreakdown by microorganisms. nih.govIdentification of specific microbial pathways and enzymes. cswab.org
PhotodegradationBreakdown by sunlight.Elucidation of photochemical reaction mechanisms and product identification.
Advanced Oxidation ProcessesChemical treatment processes for water purification. cswab.orgOptimization of AOPs for efficient removal and mechanistic studies.

In-depth Investigations into Toxicological Mechanisms and Biomarkers

While some toxicological data for this compound exists, a deeper understanding of its mechanisms of toxicity and the identification of reliable biomarkers of exposure are needed for accurate human health risk assessment. scbt.comnoaa.gov

Key areas for future investigation include:

Mechanisms of Hepatotoxicity: Recent studies have suggested that this compound may cause liver damage. nih.gov Further research is needed to elucidate the molecular mechanisms underlying this hepatotoxicity, including its potential interaction with nuclear receptors like PPARγ. nih.govresearchgate.net

Genotoxicity and Carcinogenicity: There is some evidence to suggest that this compound may be genotoxic. nih.gov More comprehensive studies are required to fully assess its mutagenic and carcinogenic potential.

Biomarker Discovery: Identifying specific and sensitive biomarkers of exposure to this compound is crucial for monitoring human populations, particularly in occupational settings. This could involve metabolomic or proteomic approaches to identify unique molecular signatures of exposure.

Application in Emerging Technologies and Interdisciplinary Fields

The unique properties of this compound open up possibilities for its use in a variety of emerging technologies and interdisciplinary fields.

Potential future applications include:

Sensors: The fluorescence properties of materials containing nitroaromatic compounds can be quenched by certain molecules, suggesting their potential use in chemical sensors. mdpi.com Research could explore the development of this compound-based sensors for the detection of explosives or other environmental pollutants. mdpi.com

Pharmaceutical Intermediates: While primarily used in the dye industry, the chemical structure of this compound could serve as a scaffold for the synthesis of novel pharmaceutical compounds. nbinno.comdatainsightsmarket.com Its derivatives could be explored for various therapeutic applications. nbinno.com

Photosensitive Materials: this compound can be used to synthesize photosensitive diazonium salts, which have applications in photocopying, holography, and large-screen displays. guidechem.com Further research could lead to the development of new and improved photosensitive materials with enhanced performance characteristics.

Q & A

Q. What are the key structural features of MNA contributing to its nonlinear optical (NLO) properties?

The NLO activity of MNA arises from its donor-acceptor molecular architecture: the electron-donating amino group (-NH₂) and electron-withdrawing nitro group (-NO₂) create a conjugated π-system with a large hyperpolarizability. The alignment of molecular dipoles in non-centrosymmetric crystal structures (e.g., polar monoclinic packing) further enhances macroscopic second-order susceptibility (χ⁽²⁾). Crystallographic studies reveal that the methyl group sterically enforces this alignment, reducing symmetry and enabling phase-matched second harmonic generation (SHG) .

Q. How can MNA be incorporated into polymer matrices for optical applications?

MNA is embedded into biocompatible polymers like poly(l-lactic acid) (PLLA) or polycaprolactone (PCL) via electrospinning. Key parameters include:

  • Solution preparation : A 1:1 weight ratio of MNA to polymer in solvents like chloroform.
  • Electrospinning conditions : Voltage (15–25 kV), needle-to-collector distance (10–20 cm), and flow rate (0.5–2 mL/h) to optimize fiber alignment and MNA crystallinity. Polarized SHG microscopy confirms uniaxial molecular alignment within fibers, mimicking single-crystal behavior .

Q. What spectroscopic methods are used to probe MNA’s electronic structure?

UV-Vis absorption spectroscopy identifies charge-transfer transitions between the amino and nitro groups (~400 nm in ethanol). Steady-state fluorescence quenching experiments (e.g., using pyrene derivatives) quantify electron-withdrawing effects of nitroanilines like MNA in solvents such as toluene or 1,4-dioxane. Solvatochromic shifts correlate with solvent polarity and hydrogen-bonding capacity .

Advanced Research Questions

Q. How do crystal field effects modulate MNA’s molecular dipole moment?

X-ray charge density analysis combined with Hartree-Fock calculations demonstrates that the crystal field enhances the in-crystal dipole moment by ~30% compared to the isolated molecule. This arises from intermolecular interactions (e.g., weak C-H···O hydrogen bonds) polarizing the electron density. Ab initio simulations with applied electric fields (mimicking the crystal environment) reproduce experimental dipole enhancements .

Q. How to resolve discrepancies between theoretical and experimental nonlinear susceptibility (χ⁽²⁾) values in MNA?

Dispersion studies using tunable lasers (0.2–2 μm) via dc-induced SHG in liquid solutions reveal solvent-mediated dipole interactions. For example, solvent polarity alters local field corrections, necessitating Clausius-Mossotti factor adjustments in quantum-mechanical models. Agreement with theory requires inclusion of solvent-molecule charge correlation effects .

Q. What methods characterize new polymorphs of MNA, and how do they affect NLO performance?

Single-crystal X-ray diffraction identifies polymorphic variations (e.g., non-centrosymmetric vs. centrosymmetric packing). SHG efficiency measurements (e.g., Kurtz-Perry powder method) quantify phase-matching capabilities. A newly reported polymorph (1992) showed a 20% higher SHG intensity than the conventional form, attributed to improved dipole alignment .

Q. How do hydrogen-bonding patterns in MNA salts influence their NLO properties?

Structural analysis of MNA salts (e.g., with HSO₄⁻ or I₃⁻) via X-ray crystallography and Hirshfeld surface analysis reveals:

  • Hydrogen-bond networks : N-H···O and N-H···X (X = halide) interactions create 1D/2D frameworks, stabilizing non-centrosymmetric arrangements.
  • Vibrational shifts : IR/Raman spectroscopy shows νₛ(NO₂) frequencies correlate with hydrogen-bond strength, affecting electron delocalization and χ⁽²⁾ .

Q. How to measure anisotropic refractive indices in MNA crystals for electro-optics?

Ellipsometry on single-crystal thin films (500–1100 nm range) determines principal refractive indices (n_x, n_y, n_z). MNA exhibits birefringence (Δn ≈ 0.2) due to the alignment of the molecular dipole along the polar axis. This anisotropy is critical for phase-matching in electro-optic modulators .

Methodological Tables

Table 1: Electrospinning Parameters for MNA-PLLA Nanofibers

ParameterOptimal RangeImpact on Fiber Properties
Voltage15–25 kVEnhances fiber alignment
Flow Rate0.5–2 mL/hControls fiber diameter (~200 nm)
Polymer Ratio1:1 (MNA:PLLA)Maximizes SHG efficiency

Table 2: Key Crystallographic Data for MNA Polymorphs

PolymorphSpace GroupSHG Efficiency (vs. KDP)Dipole Alignment
ConventionalP2₁100× KDPUniaxial
New (1992)Pna2₁120× KDPEnhanced tilt

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.